N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride

4-methylthiazole cycloalkylamine structure–activity relationship

N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride (CAS 2320574-18-1) is a synthetic thiazole derivative belonging to the broader class of 5-thiazole-alkylamines. Its structure features a 4-methylthiazole core connected via a methylene bridge to a cyclopentanamine moiety, isolated as a dihydrochloride salt (molecular formula C₁₀H₁₈Cl₂N₂S, molecular weight 269.23 g/mol).

Molecular Formula C10H18Cl2N2S
Molecular Weight 269.23
CAS No. 2320574-18-1
Cat. No. B2381454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride
CAS2320574-18-1
Molecular FormulaC10H18Cl2N2S
Molecular Weight269.23
Structural Identifiers
SMILESCC1=C(SC=N1)CNC2CCCC2.Cl.Cl
InChIInChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H
InChIKeyUFQFRTNDEUHQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine Dihydrochloride (CAS 2320574-18-1): A Structurally Defined 4-Methylthiazole Alkylamine for Medicinal Chemistry Research


N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride (CAS 2320574-18-1) is a synthetic thiazole derivative belonging to the broader class of 5-thiazole-alkylamines [1]. Its structure features a 4-methylthiazole core connected via a methylene bridge to a cyclopentanamine moiety, isolated as a dihydrochloride salt (molecular formula C₁₀H₁₈Cl₂N₂S, molecular weight 269.23 g/mol) . The compound is intended exclusively for non-human research use and is not approved for therapeutic or veterinary applications . Compounds within this structural class—5-thiazole-alkylamines—have been described in patent literature as having marked antilipolytic activity and potential utility in treating hyperlipemia, coronary insufficiency, and chronic anginal states [1].

Why Interchangeability of N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine Dihydrochloride with In-Class Analogs Remains Unsupported


Direct comparative pharmacological data are absent for this specific compound in the public domain. No peer-reviewed study has been identified that reports quantitative biological activity (e.g., IC₅₀, Kᵢ, MIC) for N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride, nor any study that directly compares it to a structurally defined analog in the same assay system. Within the 4-methylthiazole alkylamine patent class, biological activity is governed by the identity of the amine substituent (alkyl chain length, cycloalkyl ring size) and the linker length [1]; for example, US Patent 5,322,846 describes 4-methylthiazole derivatives that suppress sympathetic nervous system hyperactivity, with activity modulated by specific substitution patterns [2]. However, the specific contribution of the cyclopentanamine substituent in the target compound has not been experimentally isolated versus a cyclopropanamine analog (CAS 921075-28-7) or an unsubstituted thiazole analog (CAS 1342269-26-4). Until such head-to-head data are generated, any substitution decision must be based on structural rationale rather than proven functional equivalence.

N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine Dihydrochloride: Quantitative Differentiation Evidence


Cyclopentanamine vs. Cyclopropanamine Substituent: Structural Basis for Differential Molecular Recognition

The target compound (CAS 2320574-18-1) bears a cyclopentanamine substituent, whereas the closest commercially available analog is the cyclopropanamine variant (CAS 921075-28-7) . These two cycloalkylamine rings differ in size (five-membered vs. three-membered), conformational flexibility (pseudorotation-capable envelope vs. rigid planar ring), and calculated lipophilicity. Based on predicted chemical properties, the cyclopentanamine derivative (MW 269.23 as dihydrochloride) has a larger molecular volume and would be expected to exhibit higher LogP compared to the cyclopropanamine analog (MW 168.26 as free base, calculated LogP of 0.92) . These structural differences are relevant to molecular recognition: in the 2-(cyclopentylamino)thiazol-4(5H)-one series, the cyclopentylamino motif conferred potent 11β-HSD1 inhibition (IC₅₀ = 0.07 µM for compound 3h) and selectivity over carbenoxolone, demonstrating that the cyclopentyl group can productively engage enzyme active sites [1]. The cyclopropanamine analog lacks published biological data for direct comparison.

4-methylthiazole cycloalkylamine structure–activity relationship GPCR ligand design

4-Methyl Substitution on the Thiazole Ring: A Pharmacophoric Feature for Sympatholytic Activity

The target compound carries a methyl group at the 4-position of the thiazole ring, a substitution pattern claimed to confer sympatholytic activity in the 4-methylthiazole derivative patent class [1]. US Patent 5,322,846 teaches that 4-methylthiazole derivatives possess the property of suppressing sympathetic nervous system hyperactivity and are useful for cardiovascular disease treatment [1]. In contrast, the unsubstituted thiazole analog—N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)—lacks the 4-methyl substituent and consequently falls outside this specific pharmacophoric claim . While no direct comparative IC₅₀ data between the 4-methyl and 4-desmethyl analogs exists in the public domain, the methyl group is explicitly required in the patent's Markush structure for the claimed sympatholytic utility, indicating its functional importance as a pharmacophoric determinant [1].

4-methylthiazole sympatholytic cardiovascular patent class

5-Methylene-Linked Amine Architecture in Antilipolytic 5-Thiazole-Alkylamines

The target compound shares the 5-methylene-linked amine architecture with the antilipolytic 5-thiazole-alkylamines described in US Patent 4,172,137, where compounds of general formula (5-thiazole)-(CH₂)n-NHR with n = 2–7 demonstrated marked antilipolytic activity in reducing plasmatic free fatty acids [1]. The target compound has n = 1 (a single methylene linker), placing it structurally adjacent to—but not within—the explicitly claimed patent scope. This shorter linker length represents a structural point of differentiation: the antilipolytic SAR in this class is known to be linker-length-dependent, with activity demonstrated for n = 2–7 [1]. The n = 1 variant has not been tested in the published antilipolytic assays, presenting an opportunity for novel SAR exploration. Procurement allows investigation of whether the single-carbon linker retains, enhances, or abolishes the antilipolytic activity observed in longer-linker congeners.

antilipolytic 5-thiazole-alkylamine free fatty acid hyperlipemia

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Reproducibility vs. Free Base

The target compound is supplied as a dihydrochloride salt (CAS 2320574-18-1), while the commercially available cyclopropanamine analog (CAS 921075-28-7) is predominantly listed as the free base form . Salt formation with HCl is a well-established strategy for improving aqueous solubility and solid-state stability of amine-containing compounds. The dihydrochloride form is expected to exhibit significantly higher aqueous solubility at physiological pH compared to the free base, which is advantageous for in vitro assay preparation requiring dissolution in aqueous buffers without organic co-solvents. Additionally, the hydrochloride salt provides a defined stoichiometry and counterion content, reducing weighing and formulation variability that may occur with hygroscopic free bases. No quantitative solubility data for either form were identified in the public domain.

dihydrochloride salt aqueous solubility formulation assay reproducibility

Best-Fit Research and Industrial Application Scenarios for N-((4-Methylthiazol-5-yl)methyl)cyclopentanamine Dihydrochloride (CAS 2320574-18-1)


Cardiovascular Drug Discovery: Screening for Sympatholytic and Antilipolytic Agents

Research programs targeting sympathetic nervous system hyperactivity or hyperlipemia may use this compound as a structurally defined probe. The 4-methyl substitution aligns with the pharmacophore described in US Patent 5,322,846 for sympatholytic 4-methylthiazole derivatives [1], while the 5-methyleneamine architecture is adjacent to the antilipolytic 5-thiazole-alkylamines claimed in US Patent 4,172,137 [2]. The compound can serve as a bridging scaffold for SAR exploration at the n = 1 linker position, complementing existing data for longer-linker antilipolytic congeners.

Medicinal Chemistry SAR Campaigns: Cycloalkylamine Ring-Size Optimization

The cyclopentanamine substituent of the target compound enables direct structural comparison with cyclopropanamine analogs (CAS 921075-28-7) in medicinal chemistry SAR programs . In the related 2-(cyclopentylamino)thiazol-4(5H)-one series, the cyclopentylamino motif conferred potent 11β-HSD1 inhibition (IC₅₀ = 0.07 µM) [3], providing a precedent for productive target engagement by cyclopentylamino-thiazole hybrids. Systematic variation of cycloalkyl ring size (cyclopropyl → cyclopentyl → cyclohexyl) can probe steric and conformational requirements of target binding pockets.

Biochemical Assay Development: Aqueous-Compatible Thiazole Probe Preparation

The dihydrochloride salt form (CAS 2320574-18-1) is expected to provide superior aqueous solubility compared to free base thiazole-alkylamines . This formulation advantage supports direct dissolution in aqueous assay buffers for biochemical enzyme inhibition assays, receptor binding studies, and cell-based phenotypic screens. Researchers seeking to minimize DMSO concentration in sensitive cell-based assays (e.g., primary neuron cultures, metabolic assays) may prefer the hydrochloride salt over free base analogs requiring organic co-solvent solubilization.

Chemical Biology Tool Compound: Thiazole-Based Molecular Probe Synthesis

As a 4-methylthiazole building block with a secondary amine functional handle, this compound can serve as a synthetic intermediate for generating more complex molecular probes. The cyclopentanamine nitrogen provides a conjugation site for biotin, fluorophores, or photoaffinity labels, enabling chemical biology applications such as target identification, pull-down assays, and cellular imaging of thiazole-binding proteins. The defined dihydrochloride stoichiometry ensures reproducible reagent preparation for conjugate chemistry.

Quote Request

Request a Quote for N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.